molecular formula C17H15N7O2 B10995942 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B10995942
M. Wt: 349.3 g/mol
InChI Key: CBGSEBMAVQJPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization. The tetrazole ring is often introduced via a [3+2] cycloaddition reaction involving azides and nitriles under thermal or catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of hazardous reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of dihydroquinazoline derivatives .

Scientific Research Applications

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its dual functionality, combining the properties of both quinazoline and tetrazole rings. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

Properties

Molecular Formula

C17H15N7O2

Molecular Weight

349.3 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C17H15N7O2/c1-10(2)23-9-18-14-5-4-12(7-13(14)17(23)26)19-16(25)11-3-6-15-20-21-22-24(15)8-11/h3-10H,1-2H3,(H,19,25)

InChI Key

CBGSEBMAVQJPPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.